![molecular formula C10H10F3NO3 B5841806 N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide](/img/structure/B5841806.png)
N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide, also known as DMTFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of trifluoroacetic acid and has a molecular weight of 309.27 g/mol. DMTFMA is a white crystalline powder that is soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Scientific Research Applications
Crystal Structure and Spectroscopy Studies
N-(2,3-Dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide has been scrutinized for its structure in various phases and its dimers through IR spectroscopy and quantum chemical simulation, reflecting a significant interest in the molecular architecture of related compounds (Sterkhova, Lazarev & Shainyan, 2019).
Chemical Reactions and Synthesis
Research into the reactions of trifluoroacetamide with different alkenes and dienes has elucidated the formation of various products and structures. This includes the study of oxidative addition of trifluoroacetamide to alkenes and dienes, revealing insights into chemical reactivity and product formation (Shainyan et al., 2015). Similarly, the stereochemistry and mechanism of oxidative 1,4-addition to dienes have been a focus, contributing to our understanding of reaction pathways (Astakhova, Moskalik, Sterkhova & Shainyan, 2017).
Antimicrobial and Antioxidant Properties
The synthesis of derivatives and their biological activities, such as antimicrobial and antioxidant properties, have been a significant area of research. The preparation and characterization of dimethylated trifluoroatrolactamide derivatives and their antifungal activities highlight the potential biomedical applications of these compounds (Yang et al., 2017). Additionally, the synthesis and antimicrobial activity of N-(Indolyl)trifluoroacetamides show their relevance in developing new antimicrobial agents (Stepanenko et al., 2019).
Medicinal Chemistry and Drug Synthesis
The synthesis and evaluation of novel compounds for their potential in vitro properties, such as antiplasmodial properties, demonstrate the applicability of these compounds in medicinal chemistry and drug development. The molecular docking studies to explore the inhibition of various enzymes further highlight their potential in drug discovery (Mphahlele, Mmonwa & Choong, 2017).
Molecular Probes for Spectroscopy and Imaging
The development of molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging using fluorinated derivatives of N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide demonstrates its application in advanced diagnostic techniques and biomedical research (Chubarov et al., 2011).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,2,2-trifluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-16-7-4-3-6(5-8(7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOXZCJQDBFWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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